Epoxomicin

描述

环氧霉素是一种天然存在的选择性蛋白酶体抑制剂,具有显着的抗炎活性。 它首次于 1992 年被发现,自那以后,人们认识到它在注射到老鼠体内时会导致类似帕金森病的症状 。 该化合物来源于微生物,并且由于其潜在的治疗应用而被广泛研究 .

准备方法

合成路线和反应条件: 环氧霉素可以通过一系列化学反应合成,这些反应涉及形成环氧酮四肽结构。 合成通常涉及使用手性配体和催化不对称环氧化方法 。 关键步骤包括形成环氧基团,随后氨基酸残基偶联形成四肽链 .

工业生产方法: 环氧霉素的工业生产涉及特定放线菌属的物种的发酵,随后进行提取和纯化过程 。 然后,该化合物经过进一步的化学修饰以提高其稳定性和活性。

化学反应分析

反应类型: 环氧霉素经历各种化学反应,包括:

氧化: 环氧基团可以被氧化形成二醇或其他氧化衍生物。

还原: 还原反应会导致环氧环的打开,形成醇。

常见的试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用如氢化铝锂或硼氢化钠等还原剂。

取代: 胺或硫醇等亲核试剂通常用于取代反应.

形成的主要产物: 由这些反应形成的主要产物包括二醇、醇和各种取代衍生物,具体取决于所用试剂和条件 .

科学研究应用

Cancer Research

Epoxomicin has been widely used in cancer research due to its ability to induce apoptosis in tumor cells. Studies have shown that it effectively inhibits the growth of various cancer cell lines, including those from melanoma and multiple myeloma. For instance, it has been demonstrated to enhance p53 stabilization and inhibit NF-κB activation, which are crucial pathways in tumorigenesis .

Inflammation Studies

The compound has also been utilized in studies investigating inflammatory responses. This compound inhibits NF-κB-mediated signaling pathways, which are pivotal in inflammation. In murine models, this compound has shown efficacy in reducing inflammation and edema, indicating its potential as an anti-inflammatory agent .

Neurodegenerative Diseases

Recent research has explored this compound's role in neurodegenerative diseases by targeting proteasomal degradation pathways that are often disrupted in conditions like Alzheimer's disease and Parkinson's disease. By inhibiting the proteasome, this compound may help restore normal protein homeostasis and reduce neurotoxic protein accumulation .

Case Study 1: Cancer Cachexia

A study focused on cancer cachexia demonstrated that this compound treatment improved muscle mass and metabolic profiles in tumor-bearing mice. The administration of this compound reduced calpain activity and expression levels of muscle atrophy-related genes, suggesting its potential as a therapeutic agent for managing cachexia associated with cancer .

Case Study 2: Neuroprotection

In a model of Parkinson's disease induced by neurotoxicants, this compound was shown to mitigate oxidative stress and reduce inflammatory mediators. This protective effect was attributed to the inhibition of proteasomal degradation pathways that contribute to neuronal cell death .

Comparison Table of this compound with Other Proteasome Inhibitors

| Feature | This compound | Bortezomib | Carfilzomib |

|---|---|---|---|

| Selectivity | High | Moderate | High |

| Chymotrypsin-like Activity | Strongly inhibited | Moderately inhibited | Strongly inhibited |

| NF-κB Inhibition | Yes | Yes | Yes |

| Clinical Approval Status | Research use only | Approved for myeloma | Approved for myeloma |

| Mechanism | Covalent binding | Reversible inhibition | Irreversible inhibition |

作用机制

环氧霉素通过选择性抑制蛋白酶体发挥作用,蛋白酶体是一种多催化蛋白酶复合物,负责降解泛素化的蛋白质。 它共价结合到蛋白酶体的催化亚基,主要抑制胰凝乳蛋白酶样活性 。 这种抑制导致泛素化蛋白质的积累,扰乱了各种细胞过程,例如细胞周期进程、凋亡和 NF-kB 激活 .

类似化合物:

卡非佐米: 环氧霉素的衍生物,具有增强的稳定性和活性。

乳酸内酯: 另一种具有不同作用机制的蛋白酶体抑制剂。

MG-132: 一种用于研究的非选择性蛋白酶体抑制剂

环氧霉素的独特性: 环氧霉素因其作为蛋白酶体抑制剂的高选择性和效力而独一无二。 与其他抑制剂不同,它不会影响非蛋白酶体蛋白酶,使其成为研究蛋白酶体功能和开发靶向疗法的宝贵工具 .

相似化合物的比较

Carfilzomib: A derivative of epoxomicin with enhanced stability and activity.

Lactacystin: Another proteasome inhibitor with a different mechanism of action.

MG-132: A non-selective proteasome inhibitor used in research

Uniqueness of this compound: this compound is unique due to its high selectivity and potency as a proteasome inhibitor. Unlike other inhibitors, it does not affect non-proteasomal proteases, making it a valuable tool for studying proteasome function and developing targeted therapies .

生物活性

Epoxomicin is a natural product derived from the actinomycete Actinomycetes and is recognized as a potent and selective inhibitor of the proteasome, a crucial component in cellular protein degradation and regulation. This compound has garnered significant attention due to its biological activities, particularly its antitumor and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Proteasome Inhibition

This compound primarily exerts its biological effects through the selective inhibition of the proteasome's catalytic activities. It has been shown to covalently bind to specific β subunits of the proteasome, including LMP7, X, MECL1, and Z. This binding leads to the inhibition of chymotrypsin-like activity more potently than other proteasome inhibitors like lactacystin and MG-132 . The inhibition of proteasome activity disrupts various cellular processes, including cell cycle progression and NF-κB activation.

Anti-inflammatory Effects

Research indicates that this compound significantly inhibits NF-κB-mediated pro-inflammatory signaling pathways. In a study involving cardiac hypertrophy models, this compound treatment reduced NF-κB activity and associated inflammatory markers, demonstrating its potential as an anti-inflammatory agent .

Antitumor Activity

This compound has demonstrated notable antitumor activity in various preclinical models. For instance, it exhibited strong inhibitory effects against B16 melanoma tumors in mice . The mechanism underlying this antitumor effect is closely linked to its ability to induce apoptosis in cancer cells through proteasome inhibition.

Table 1: Summary of Antitumor Efficacy in Preclinical Studies

| Study Reference | Tumor Type | Model | Efficacy |

|---|---|---|---|

| B16 melanoma | Murine model | Strong | |

| P388 leukemia | Mouse model | Moderate | |

| Various | In vitro/in vivo | Potent |

Cardiac Remodeling

In studies focused on cardiac health, this compound has been shown to reverse preexisting cardiac hypertrophy. Mice subjected to pressure overload exhibited reduced myocyte apoptosis and improved cardiac function when treated with this compound. Specifically, it stabilized ejection fraction and reduced collagen deposition in heart tissues .

Table 2: Effects of this compound on Cardiac Parameters

| Parameter | Control Group (Vehicle) | This compound Group |

|---|---|---|

| Left Ventricle-to-Tibial Length Ratio (LV/TL) | Increased | Stabilized |

| Myocyte Cross-sectional Area (MCA) | Increased | Reduced |

| Ejection Fraction | Decreased | Stabilized |

| Collagen Content | Increased (8-fold) | Reduced (1.5-fold) |

Study on Inflammasome Activation

A recent study highlighted this compound's role in activating the AIM2 inflammasome in human retinal pigment epithelial (RPE) cells. The research found that this compound induced IL-1β release more effectively than MG-132, suggesting that it might play a role in inflammatory diseases by modulating inflammasome pathways .

Study on Cardiac Hypertrophy Reversal

In another investigation, this compound was administered to mice with induced cardiac hypertrophy. The results indicated significant reductions in markers of heart failure and apoptosis compared to control groups. This study supports the potential therapeutic application of this compound in managing heart diseases related to proteasome dysfunction .

属性

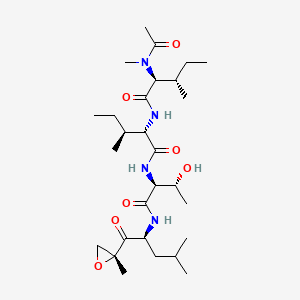

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGIDQKFVLKMLQ-JTHVHQAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044073 | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134381-21-8 | |

| Record name | Epoxomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134381-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPOXOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。